(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O/c20-9-2-10-26-18-7-5-14(6-8-18)15(12-24)13-25-17-4-1-3-16(11-17)19(21,22)23/h1,3-8,11,13,25H,2,9-10H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWCSIGFRNWCF-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile, with the CAS number 478039-65-5, is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C19H16F4N2O
- Molecular Weight : 366.34 g/mol
- Structure : The compound features a prop-2-enenitrile backbone with fluorinated phenyl groups, which may enhance its biological interactions through increased lipophilicity and electronic effects.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 4-(3-fluoropropoxy)phenyl derivatives and 3-(trifluoromethyl)aniline.
- Conditions : The reaction is commonly performed in polar solvents like ethanol or methanol under reflux conditions to promote nucleophilic addition and subsequent cyclization.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily through:
- Binding Affinity : The trifluoromethyl group enhances binding to target proteins, potentially increasing the efficacy of the compound.
- Hydrogen Bonding : The amino and nitrile functionalities allow for hydrogen bonding with biological macromolecules, influencing signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 7.5 | |
| HeLa (Cervical Cancer) | 6.0 |
These results suggest that the compound may act as a potential lead in the development of new anticancer therapies.
Mechanistic Studies
Mechanistic investigations reveal that the compound induces apoptosis in cancer cells through:
- Activation of Caspases : Increased levels of active caspases were observed, indicating apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis showed G1 phase arrest in treated cells.
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of varying concentrations of the compound on MCF-7 cells over 48 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis markers noted at higher concentrations.
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related α,β-unsaturated acrylonitrile derivatives, focusing on substituent effects, electronic properties, and applications.
Structural and Electronic Comparisons
Key Findings
Electronic Properties: The target compound’s trifluoromethyl group provides moderate electron-withdrawing effects compared to the dichloro analog in , which has stronger electron withdrawal but lower metabolic stability . Pyridine-containing derivatives (e.g., ) exhibit redshifted absorbance due to extended conjugation, whereas the target compound’s fluoropropoxy group may enhance solubility in nonpolar media .
Molecular Interactions: Sulfonamido derivatives (–10) engage in hydrogen bonding, leading to dense crystal packing. DFT studies () show that electron-withdrawing substituents (CF₃, CN) lower HOMO-LUMO gaps (~3.5 eV estimated), enhancing charge-transfer efficiency compared to diphenylamino derivatives (~2.8 eV) .
Biological and Material Applications: The trifluoromethyl group in the target compound may improve bioactivity (e.g., kinase inhibition) by mimicking steric and electronic profiles of bioactive motifs, similar to Sorafenib Tosylate (), which also contains a CF₃ group .
Crystallographic and Computational Insights
- Crystallography: Tools like SHELX () and OLEX2 () reveal that Z-configuration and fluorinated substituents influence molecular planarity and crystal symmetry. The target compound’s structure is likely monoclinic, with intermolecular C-F···π interactions .
- DFT Calculations : Gaussian09 () predicts solvatochromism in polar solvents (e.g., DMSO), with fluorescence quenching due to enhanced charge separation .
Q & A
Q. What synthetic routes are reported for (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Knoevenagel condensation : Reacting 4-(3-fluoropropoxy)benzaldehyde derivatives with cyanoacetamide intermediates, followed by coupling with 3-(trifluoromethyl)aniline under reflux in aprotic solvents (e.g., DMF or THF) .
- Stereochemical control : The Z-configuration is confirmed via X-ray crystallography or NOESY NMR, as seen in analogous enenitrile structures .
- Intermediate characterization : Key intermediates like 3-(trifluoromethyl)phenyl isothiocyanate derivatives are validated using LC-MS and H/F NMR .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the prop-2-enenitrile backbone and fluorine substituents. F NMR is essential for verifying trifluoromethyl and fluoropropoxy groups .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns, ensuring purity >95% .
- X-ray crystallography : Resolves stereochemical ambiguity (Z/E configuration) and intermolecular interactions in the solid state .
Q. How is the compound’s stability assessed under varying experimental conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) evaluates decomposition temperatures, with fluorinated groups enhancing thermal resistance .
- Solubility profiling : Tested in DMSO, THF, and aqueous buffers (pH 1–10) to identify optimal storage conditions.
- Light sensitivity : UV-Vis spectroscopy monitors degradation under UV exposure, requiring amber vials for long-term storage .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the enenitrile group’s electron-withdrawing nature directs reactivity toward Michael additions .
- Molecular docking : Simulates binding affinities with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The trifluoromethyl group may enhance hydrophobic interactions in active sites .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response curve normalization : Ensures consistent activity metrics (e.g., IC) across assays. Discrepancies may arise from cell-line-specific expression levels of target proteins.
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation pathways that may skew in vivo vs. in vitro results .
- Orthogonal validation : Combine SPR (surface plasmon resonance) with cellular assays to confirm target engagement .
Q. How are reaction conditions optimized to minimize hazardous byproducts during synthesis?
Methodological Answer:
- Green chemistry principles : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalyst screening : Palladium/copper catalysts improve coupling efficiency, reducing side products like unreacted aniline intermediates .
- Safety protocols : Use Schlenk lines for air-sensitive steps and quench excess reagents (e.g., NaH) with ethanol under controlled conditions .
Q. What role do fluorine substituents play in modulating the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
